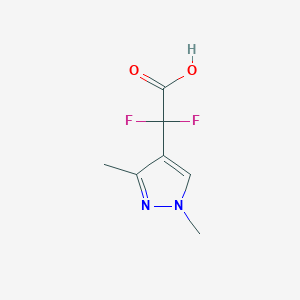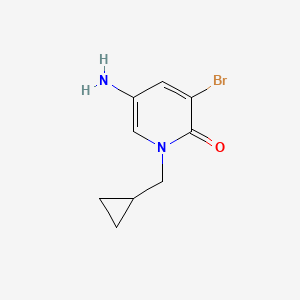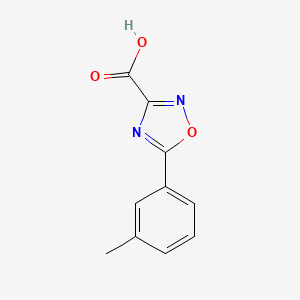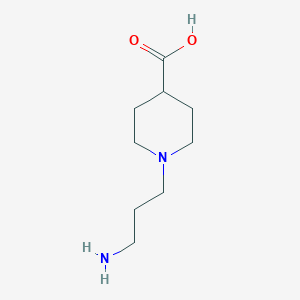
1-(3-Aminopropyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring substituted with an aminopropyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(3-aminopropyl)piperidine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another approach involves the use of piperidine-4-carboxylic acid as a starting material, which is then functionalized with an aminopropyl group through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts such as rhodium complexes to facilitate the cyclization and functionalization reactions . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminopropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the aminopropyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Aminopropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways in the nervous system . Additionally, it can modulate enzyme activity and protein-protein interactions, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Piperidine-4-carboxylic acid: Shares the piperidine ring and carboxylic acid group but lacks the aminopropyl substitution.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Similar structure with an aminoethyl group instead of aminopropyl.
Pyrrolidine-3-carboxylic acid: Contains a five-membered pyrrolidine ring instead of the six-membered piperidine ring.
Uniqueness: 1-(3-Aminopropyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-(3-aminopropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H18N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-7,10H2,(H,12,13) |
InChI-Schlüssel |
HKFORSWICJXHCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
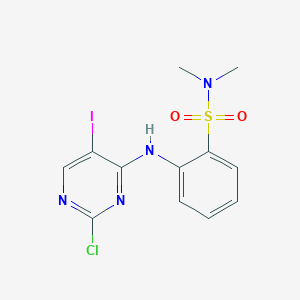

![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)

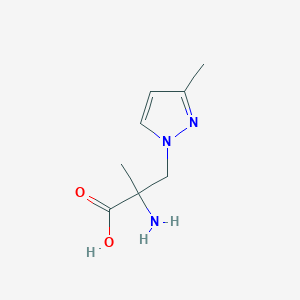
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)

